molecular formula C12H11BrN4O2S B2759164 3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine CAS No. 2097928-58-8

3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine

Cat. No. B2759164
CAS RN: 2097928-58-8
M. Wt: 355.21
InChI Key: WRIMJQWNCQKVEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,3,4-thiadiazole derivatives, involves the use of starting materials like N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1,3,4-thiadiazole derivatives, have been studied. These compounds have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety, such as the one in the given compound, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, it can be inferred that the compound might interact with multiple targets depending on the specific biological activity.

Mode of Action

The 1,3,4-thiadiazole moiety is known to interact strongly with biological targets due to its mesoionic character . This interaction could lead to changes in the function of the target, resulting in the observed biological activity.

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole moiety have been reported to affect various biochemical pathways depending on their specific biological activity . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins .

Pharmacokinetics

Compounds with a 1,3,4-thiadiazole moiety are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the bioavailability of the compound.

Result of Action

Based on the wide range of biological activities exhibited by compounds with a 1,3,4-thiadiazole moiety , it can be inferred that the compound might induce various molecular and cellular changes depending on the specific biological activity.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2S/c13-9-3-8(4-14-5-9)12(18)17-2-1-10(7-17)19-11-6-15-20-16-11/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIMJQWNCQKVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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